molecular formula C19H19N5OS B2393427 2-[6-(4-Pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone CAS No. 1004186-14-4

2-[6-(4-Pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone

Cat. No.: B2393427
CAS No.: 1004186-14-4
M. Wt: 365.46
InChI Key: NBAOJCFDRSPWBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[6-(4-Pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone is a heterocyclic compound featuring a pyridazine core substituted with a 4-pyrazol-1-ylphenyl group at position 6, a sulfanyl (-S-) linker at position 3, and a pyrrolidin-1-ylethanone moiety.

Key structural attributes:

  • Pyridazine ring: A six-membered aromatic ring with two adjacent nitrogen atoms, enabling hydrogen bonding and π-π stacking.
  • 4-Pyrazol-1-ylphenyl substituent: Enhances steric bulk and introduces additional hydrogen-bonding capacity.
  • Sulfanyl linker: Provides conformational flexibility and modulates electronic properties.
  • Pyrrolidin-1-ylethanone terminal group: Contributes to solubility and influences pharmacokinetic properties.

Properties

IUPAC Name

2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5OS/c25-19(23-11-1-2-12-23)14-26-18-9-8-17(21-22-18)15-4-6-16(7-5-15)24-13-3-10-20-24/h3-10,13H,1-2,11-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBAOJCFDRSPWBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[6-(4-Pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone involves several steps. One common method includes the reaction of hydrazide derivatives with aryl isocyanates or isothiocyanates in anhydrous benzene. For instance, hydrazide A reacts with 3,4-dichlorophenyl isocyanate and 4-methylphenyl isothiocyanate to form the desired compound . The reaction conditions typically involve refluxing the mixture with stirring for several hours, followed by cooling and the addition of ice water to precipitate the product .

Chemical Reactions Analysis

2-[6-(4-Pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone undergoes various chemical reactions, including:

Scientific Research Applications

2-[6-(4-Pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[6-(4-Pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit specific enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name (CAS) Molecular Formula Key Substituents Molecular Weight (g/mol)
2-[6-(4-Pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone C₂₀H₂₀N₆OS Pyridazine, 4-pyrazol-1-ylphenyl, pyrrolidin-1-ylethanone 408.48
1-(4-Methylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylethanone (894003-45-3) C₁₈H₁₅N₃OS Pyridazine, pyridin-3-yl, 4-methylphenyl 329.40
2-(6-Pyridin-3-ylpyridazin-3-yl)sulfanyl-1-pyrrolidin-1-ylethanone (894000-51-2) C₁₅H₁₅N₅OS Pyridazine, pyridin-3-yl, pyrrolidin-1-ylethanone 333.39
Ethyl 4-[2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate (894000-95-4) C₁₈H₂₁N₅O₃S Pyridazine, pyridin-3-yl, piperazine-carboxylate 403.46

Key Comparative Insights

Substituent Impact on Bioactivity The 4-pyrazol-1-ylphenyl group in the target compound introduces a bulkier aromatic system compared to simpler pyridin-3-yl substituents (e.g., 894003-45-3). This may enhance target binding selectivity in kinase inhibition due to increased steric complementarity . The pyrrolidin-1-ylethanone terminal group (vs. 4-methylphenyl in 894003-45-3) likely improves solubility via tertiary amine protonation under physiological pH, a critical factor in oral bioavailability.

The piperazine-carboxylate group in 894000-95-4 introduces a zwitterionic character, which may reduce blood-brain barrier penetration compared to the target compound .

Molecular Weight and Drug-Likeness

  • The target compound (MW 408.48) exceeds the typical threshold for CNS drugs (MW < 400) but aligns with kinase inhibitors (e.g., imatinib: MW 493.6). In contrast, 894000-51-2 (MW 333.39) adheres more closely to Lipinski’s rules for oral drugs .

Hypotheses for Experimental Validation :

  • The target compound’s pyrazole-phenyl group may confer superior inhibition of kinases like JAK2 or EGFR compared to pyridin-3-yl analogues.
  • Metabolic stability assays are warranted to compare the pyrrolidinyl group’s resistance to cytochrome P450 oxidation against methylphenyl or piperazine derivatives.

Biological Activity

The compound 2-[6-(4-Pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a detailed examination of the compound's synthesis, biological evaluations, and relevant case studies.

Synthesis of the Compound

The synthesis of 2-[6-(4-Pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone typically involves multi-step reactions that integrate pyrazole and pyridazine moieties. The synthetic pathway often includes:

  • Formation of the Pyridazine Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Pyrazole Group : This step typically involves reactions with hydrazine derivatives.
  • Thioether Formation : The sulfanyl group is introduced via nucleophilic substitution.
  • Pyrrolidine Integration : The final structure is completed by incorporating the pyrrolidine moiety.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 2-[6-(4-Pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone. For instance, derivatives containing pyrazole and pyridazine rings have shown significant activity against various cancer cell lines. A notable study reported:

  • Cell Line Sensitivity : Compounds demonstrated GI₅₀ values ranging from 2.12 to 4.58 μM against leukemia subpanel cell lines, indicating potent anticancer effects .

Antiviral and Antiparasitic Activities

The biological evaluation of similar pyrazole derivatives has also indicated potential antiviral and antiparasitic activities:

  • Antiviral Screening : Certain derivatives showed minimal effects against SARS coronavirus and influenza viruses but exhibited promising results against Trypanosoma brucei, suggesting a selective action against specific pathogens .

The mechanisms through which these compounds exert their biological effects are still under investigation, but they may involve:

  • Inhibition of Key Enzymes : Some studies suggest that such compounds can inhibit enzymes critical for cancer cell proliferation or pathogen survival.
  • Induction of Apoptosis : Evidence indicates that certain derivatives may trigger apoptotic pathways in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeCompound DerivativeCell Line/PathogenGI₅₀ (μM)
Anticancer4dLeukemia subpanel2.12 - 4.58
Antiviral5-(3-naphthalen)pyrazolineSARS coronavirusMinimal effect
Antiparasitic5-(3-naphthalen)pyrazolineTrypanosoma bruceiPromising effect

Notable Research Findings

A comprehensive study published in PubMed evaluated a series of pyrazoline substituted compounds, revealing that those with structural similarities to our compound exhibited varying degrees of anticancer activity and were selectively effective against certain pathogens .

Moreover, ongoing research is focused on elucidating the structure-activity relationship (SAR) to optimize these compounds for enhanced efficacy and reduced toxicity.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-[6-(4-Pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone?

  • Methodology : Multi-step synthesis involving:

  • Coupling reactions : Reacting pyridazine and pyrazole precursors under reflux conditions (e.g., xylene at 120–140°C for 25–30 hours) .
  • Purification : Post-reaction treatment with 5% NaOH, followed by organic layer separation, washing, drying (anhydrous Na₂SO₄), and recrystallization (methanol or dichloromethane) .
  • Monitoring : Thin-layer chromatography (TLC) to track reaction progress .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Key Techniques :

  • Nuclear Magnetic Resonance (NMR) : Assigns proton/carbon environments (e.g., pyridazine C-H at δ 8.5–9.5 ppm) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z ~450) .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., sulfanyl S-H stretch at ~2550 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typically required) .

Q. What safety protocols are essential for handling this compound?

  • Hazard Mitigation :

  • PPE : Gloves, lab coat, and goggles to prevent skin/eye contact (Category 2/2A hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of vapors (respiratory toxicity, Category 3) .
  • Storage : In sealed containers away from ignition sources (flash point >100°C) .

Advanced Research Questions

Q. How can computational methods resolve electronic and steric properties of this compound?

  • Approach :

  • Density Functional Theory (DFT) : Calculates bond lengths (e.g., C-N: ~1.34 Å, C-C: ~1.40 Å) and dihedral angles (e.g., pyrazole-phenyl twist: 27.4°) to predict reactivity .
  • Molecular Docking : Models interactions with biological targets (e.g., enzymes) using binding affinity scores (ΔG < -7 kcal/mol suggests strong binding) .

Q. How can contradictory reports on biological activity be addressed?

  • Strategies :

  • Comparative Assays : Test the compound against structurally similar derivatives (e.g., varying substituents on pyridazine/pyrazole) under standardized conditions .
  • Dose-Response Studies : Establish IC₅₀ values for cytotoxicity (e.g., MTT assays) to differentiate specific vs. nonspecific effects .
  • Metabolic Stability Tests : Use liver microsomes to assess degradation rates (t₁/₂ > 60 min suggests viability) .

Q. What challenges arise in optimizing multi-step synthesis yields?

  • Key Factors :

  • Reaction Conditions : Temperature (e.g., 80°C for imine formation), solvent polarity (DMF for polar intermediates), and catalyst loading (e.g., 5 mol% Pd for cross-coupling) .
  • Byproduct Control : Use scavengers (e.g., polymer-supported reagents) to minimize side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.